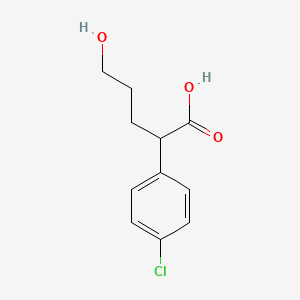
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with aminomethyl and methoxy groups
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable indene precursor with aminomethyl and methoxy substituents. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve catalytic hydrogenation and the use of metal catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or nickel catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-indene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-2-ol: The position of the hydroxyl group is different, leading to variations in chemical properties and applications.
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-3-ol: Another positional isomer with distinct characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-4-3-9-8(11(10)16-2)5-6-12(9,14)7-13/h3-4,14H,5-7,13H2,1-2H3 |
Clé InChI |
DXTMJYJZGMHIQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(CC2)(CN)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)









![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)

